N-(iminopyrrolidinylmethyl)benzamide is a chemical compound classified as an amide, specifically a benzamide derivative. This compound features a pyrrolidine moiety linked to a benzamide structure, which is significant in medicinal chemistry due to its potential biological activities. The systematic name reflects its structural components, where "N-(iminopyrrolidinylmethyl)" indicates the presence of an iminopyrrolidinyl group attached to the nitrogen of the benzamide.
This compound falls under the broader category of benzamides, which are known for their diverse applications in pharmaceuticals, particularly as analgesics, anti-inflammatory agents, and in the treatment of various neurological disorders. Benzamides are characterized by their ability to interact with biological targets, making them crucial in drug design and development.
The synthesis of N-(iminopyrrolidinylmethyl)benzamide can be approached through several methods:
Each method's efficiency can vary based on reaction conditions such as temperature, solvent choice, and catalyst presence.
N-(iminopyrrolidinylmethyl)benzamide has a molecular formula of CHNO. Its structure can be represented as follows:
The structural representation can be visualized using molecular modeling software to analyze conformational flexibility and interaction potential with target biomolecules.
N-(iminopyrrolidinylmethyl)benzamide can participate in various chemical reactions:
These reactions are essential for exploring structure-activity relationships in medicinal chemistry.
The mechanism of action for N-(iminopyrrolidinylmethyl)benzamide is likely related to its ability to interact with specific biological targets such as receptors or enzymes. For instance:
Quantitative structure-activity relationship (QSAR) studies can provide insights into how structural modifications affect biological activity.
N-(iminopyrrolidinylmethyl)benzamide exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications.
N-(iminopyrrolidinylmethyl)benzamide has potential applications in various scientific fields:
Its diverse applications underscore its significance in both academic research and industrial settings.
The identification of N-(iminopyrrolidinylmethyl)benzamide derivatives as Factor Xa inhibitors originated from systematic high-throughput screening (HTS) campaigns targeting coagulation cascade enzymes. Given the historical classification of many coagulation factors as "difficult to drug" targets due to shallow binding pockets and complex substrate recognition requirements, tailored screening strategies were essential [2]. Initial HTS utilized in vitro enzymatic assays with fluorogenic substrates in 384-well plate formats, screening libraries exceeding 250,000 drug-like compounds at a standard concentration of 10 µM. To mitigate false positives—common in fluorescent assays due to interference from colored compounds, fluorescent quenchers, or aggregate-forming molecules (Pan-Assay Interference Compounds, PAINs)—detergent additives like Triton X-100 (0.01%) were incorporated to prevent nonspecific aggregation [5] [7]. Primary hits underwent rigorous validation through orthogonal assays, including radiometric binding studies and surface plasmon resonance (SPR), to confirm target engagement and exclude artifacts. This multi-tiered approach reduced initial hit rates from ~1% to <0.1%, yielding the benzamide scaffold as a validated starting point for Factor Xa inhibition [1] [2].
Table 1: HTS Strategies for Factor Xa Inhibitor Discovery
Screening Approach | Assay Format | Library Size | Hit Validation Method | Key Advantages |
---|---|---|---|---|
Biochemical (Fluorogenic) | 384-well plate | >250,000 | SPR, Radiometric assay | High sensitivity, automation-compatible |
Cellular (Phenotypic) | High-content imaging | 100,000 | Transcriptomic profiling | Unbiased, detects cell permeability |
Virtual (Structure-Based) | In silico docking | 5 million | Molecular dynamics | Cost-effective, targets specific pockets |
Fragment-Based Screening | Biophysical (ITC, NMR) | 5,000 | X-ray crystallography | Identifies weak binders for optimization |
Functionalization of the benzamide core leveraged transition metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) to introduce pharmacophoric groups enhancing Factor Xa affinity. A pivotal route employed Suzuki-Miyaura coupling, where 2-bromobenzamide derivatives reacted with boronic acids under palladium catalysis. For example, [2-[(2,2,6,6-tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid (EVT-2567258) was coupled with 4-iodobenzamide using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 80°C, achieving >85% yield [6]. Alternative SNAr routes activated electron-deficient aryl fluorides toward amines; 4-fluoro-3-nitrobenzamide reacted with N-methylpyrrolidine in dimethylformamide at 120°C, yielding 90% of 4-(N-methylpyrrolidinyl)-3-nitrobenzamide after 12 hours [1] [4]. Protecting group strategies were critical: the benzamide nitrogen was shielded as a tert-butoxycarbonyl (Boc) derivative during halogenation steps to prevent undesired side reactions. Deprotection with trifluoroacetic acid/dichloromethane (1:1) restored the free amide for downstream functionalization [5].
Table 2: Key Benzamide Functionalization Reactions
Reaction Type | Conditions | Yield (%) | Scope |
---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄ (5 mol%), K₂CO₃, Toluene/H₂O (3:1), 80°C, 8 h | 85–92 | Aryl, heteroaryl boronic acids |
Nucleophilic Aromatic Sub. | DMF, 120°C, 12 h, 3 eq. amine | 75–90 | Activated aryl halides (F, NO₂, CN groups) |
Reductive Amination | NaBH₃CN, MeOH, RT, 6 h, pH 5 (AcOH buffer) | 65–80 | Aldehyde-bearing benzamides, amines |
Buchwald-Hartwig Amination | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtert-but, Toluene, 100°C, 24 h | 70–88 | Sterically hindered amines |
The pyrrolidinylmethyl linker’s conformation profoundly influenced Factor Xa binding by modulating interactions with the S1 and S4 pockets. Molecular modeling revealed that N-methylation of the pyrrolidine ring enforced a puckered conformation, positioning the iminium moiety for optimal salt-bridge formation with Asp189 in Factor Xa’s S1 pocket. Conversely, unsubstituted pyrrolidine adopted a flattened geometry, decreasing potency by 15-fold [1] [4]. Stereoelectronic effects were equally critical: introducing 2,2,6,6-tetramethyl substituents enhanced steric bulk, restricting linker flexibility and improving selectivity over thrombin. This modification reduced thrombin inhibition (IC₅₀ > 10 µM) while maintaining Factor Xa affinity (IC₅₀ = 12 nM) [6]. Ortho-substitution on the benzamide aryl ring minimized rotational freedom, with 2-chloro derivatives exhibiting 3-fold higher activity than para-analogs due to enforced coplanarity with the carbonyl group. Quantitative structure-activity relationship (QSAR) models quantified these effects, demonstrating a strong correlation (R² = 0.89) between linker torsion angles <30° and sub-100 nM IC₅₀ values [1].
Table 3: Impact of Linker Modifications on Factor Xa Inhibition
Linker Structure | Torsion Angle (°) | Factor Xa IC₅₀ (nM) | Selectivity vs. Thrombin (Fold) |
---|---|---|---|
N-Methylpyrrolidinylmethyl | 25 ± 3 | 18 ± 2 | 550 |
Pyrrolidinylmethyl (unsub.) | 42 ± 5 | 270 ± 30 | 90 |
2,2,6,6-Tetramethylpyrrolidinyl | 15 ± 2 | 12 ± 1 | >800 |
Piperidinylmethyl | 38 ± 4 | 310 ± 25 | 70 |
Cyclization of linear precursors to constrained analogs employed chemoselective amidation techniques, notably pH-controlled native peptide cyclization (NPC). This water-based method enabled intramolecular ligation of unprotected peptides containing N-(iminopyrrolidinylmethyl)benzamide motifs without pre-activation. Key steps included:
Table 4: Cyclization Methods for Benzamide-Pyrrolidine Hybrids
Method | Conditions | Yield (%) | Ring Size | Epimerization Risk |
---|---|---|---|---|
NPC (pH-modulated) | H₂O, pH 3.0→7.5, Oxyma, 25°C, 2 h | 75–92 | 12–18 | Low (<2%) |
α-Ketoacid Ligation | Phosphate buffer (pH 6.8), 60°C, 6 h | 70–85 | 14–20 | Moderate (5–8%) |
Ser/Thr Ligation | TFE/H₂O (4:1), 2-mercaptoethanesulfonate, RT | 65–78 | 10–15 | High (10–15%) |
Scalable synthesis required optimization of solvent polarity, catalyst loading, and reaction engineering to suppress byproducts. Polar aprotic solvents like dimethylformamide and dimethylacetamide facilitated SNAr reactions but necessitated strict water control (<0.1%) to prevent hydrolysis of aryl halides. For reductive amination steps, methanol/water (9:1) with sodium cyanoborohydride at pH 5 (acetic acid buffer) provided optimal iminium reduction rates while minimizing over-reduction byproducts to <3% [1] [4]. Catalytic systems were tailored to reaction types:
Table 5: Optimized Reaction Conditions for Kilogram-Scale Synthesis
Reaction Step | Solvent System | Catalyst/Reagent | Temperature (°C) | Productivity (kg/L/h) |
---|---|---|---|---|
Suzuki Coupling | tert-Amyl alcohol/H₂O | Pd(OAc)₂ (0.5 mol%), XPhos | 50 | 0.45 |
Reductive Amination | MeOH/H₂O (9:1) | NaBH₃CN (1.2 eq.) | 25 | 0.32 |
Enzymatic Ester Hydrolysis | Supercritical CO₂ | Lipase B (5 wt%) | 40 | 1.8 |
Final Recrystallization | MTBE/Heptane (3:1) | — | 0–5 | 0.15 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1